Enhanced Basicity via Methoxymethyl Linker: A Direct pKa Comparison
The target compound exhibits a higher predicted acid dissociation constant (pKa) compared to its direct ether-linked analog, 3-(oxolan-2-ylmethoxy)benzoic acid, indicating lower acidity. This difference is attributable to the electron-donating effect of the additional methylene group in the methoxymethyl linker, which reduces the acid strength of the carboxylic acid .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.18 ± 0.10 |
| Comparator Or Baseline | 3-(oxolan-2-ylmethoxy)benzoic acid (CAS 883536-39-8): pKa = 4.03 ± 0.10 |
| Quantified Difference | ΔpKa = +0.15 units (target is less acidic) |
| Conditions | Predicted values based on computational models |
Why This Matters
A 0.15 unit shift in pKa can significantly alter solubility profiles, reactivity in pH-sensitive synthetic steps, and biological availability, making this compound a distinct entity for specific chemical transformations or lead optimization campaigns.
